1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The quinoxaline nucleus, which is a part of this compound, is found in numerous bioactive natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline can be synthesized through various methods. One common approach involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine in the presence of a catalyst such as bismuth salts (Bi(OTf)3) . Another method includes the reaction of halogen-containing quinoxaline derivatives with palladium catalysts, such as Pd(PPh3)4 and K2CO3 . Additionally, the Sonogashira coupling reaction of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of PdCl2(PPh3)2 and CuI is also used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives back to their original form.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bismuth salts, and halogen-containing quinoxaline derivatives . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which exhibit different biological activities .
Scientific Research Applications
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline involves its interaction with molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, such as hydroxyl radicals (HO˙) . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . Additionally, its antibacterial activity is associated with its ability to disrupt bacterial cell membranes and inhibit bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline include other pyrroloquinoxaline derivatives, such as:
Uniqueness
This compound is unique due to its specific structure and the presence of two phenyl groups, which contribute to its distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
62356-28-9 |
---|---|
Molecular Formula |
C22H15N3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1,2-diphenylpyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)21-15-20-22(25(21)17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)23-20/h1-15H |
InChI Key |
NBDPNRITSYGWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4N=C3N2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.